molecular formula C16H16ClNO5S2 B3035595 2-(4-chlorophenylsulfonyl)-N-(2-(phenylsulfonyl)ethyl)acetamide CAS No. 337923-53-2

2-(4-chlorophenylsulfonyl)-N-(2-(phenylsulfonyl)ethyl)acetamide

Cat. No. B3035595
CAS RN: 337923-53-2
M. Wt: 401.9 g/mol
InChI Key: BKTVXKOUQHSNOD-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenylsulfonyl)-N-(2-(phenylsulfonyl)ethyl)acetamide” appears to contain a sulfonyl group (-SO2-) attached to a 4-chlorophenyl group and a phenyl group. The presence of these groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the sulfonyl groups and the aromatic phenyl rings . These groups are likely to contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The sulfonyl groups in this compound could potentially undergo a variety of chemical reactions, including substitution and elimination reactions . The phenyl rings could also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the sulfonyl groups and the aromatic phenyl rings . For example, the compound is likely to have a relatively high boiling point due to the presence of these groups .

Scientific Research Applications

Antibacterial Activity

Research by Iqbal et al. (2017) demonstrated the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds structurally related to 2-(4-chlorophenylsulfonyl)-N-(2-(phenylsulfonyl)ethyl)acetamide. These compounds showed moderate antibacterial activity, particularly against Gram-negative bacterial strains, with one compound being notably active against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Antihypertensive Activity

Santilli and Morris (1979) synthesized 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, a class of compounds related to 2-(4-chlorophenylsulfonyl)acetamide. One of these derivatives demonstrated antihypertensive effects in rats, suggesting potential applications in blood pressure regulation (Santilli & Morris, 1979).

Crystal Structure Analysis

Gowda et al. (2008) studied the crystal structure of 2,2-dichloro-N-(4-chlorophenylsulfonyl)acetamide, which shares a similar molecular structure with the compound . Their research focused on the conformations and bond parameters in crystal structures, which are essential for understanding the chemical properties and potential applications of these compounds (Gowda et al., 2008).

Anticancer Activity

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which, while not identical, is structurally related to the compound . This compound showed potential as an anticancer drug, targeting the VEGFr receptor in in silico modeling studies (Sharma et al., 2018).

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the exact mechanism of action of this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications . This could include investigating its reactivity, stability, and possible uses in various fields such as medicinal chemistry .

properties

IUPAC Name

N-[2-(benzenesulfonyl)ethyl]-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S2/c17-13-6-8-15(9-7-13)25(22,23)12-16(19)18-10-11-24(20,21)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTVXKOUQHSNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenylsulfonyl)-N-(2-(phenylsulfonyl)ethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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